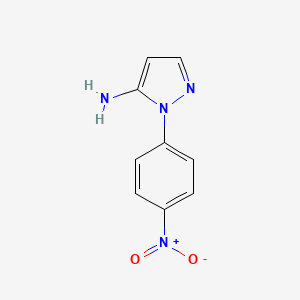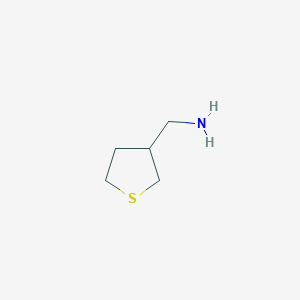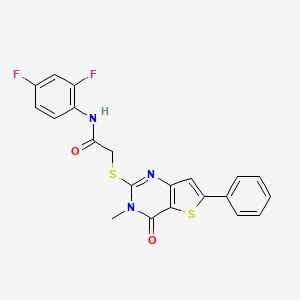
N-(1-(1-(4-Chlorphenyl)-1H-1,2,3-triazol-4-carbonyl)piperidin-4-yl)-3-Cyclopentylpropanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-substituted triazole compounds has been explored in various studies. In one such study, a series of N-mono- or N, N-disubstituted propylamines and amides were synthesized, which included the introduction of secondary or tertiary amino groups in place of the ether group found in tetraconazole. This modification was found to maintain antifungal activity against several phytopathogenic fungi, with certain groups like allyl, propargyl, and cyclopropyl being particularly effective . Another study focused on the synthesis of new triazole derivatives by treating 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole with selected aldehydes, followed by reduction with NaBH4 to yield arylmethylamino derivatives . These synthetic approaches highlight the versatility of triazole chemistry in generating compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of triazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, a novel quinolinone derivative with a chlorophenyl piperidinylmethyl moiety was synthesized and its crystal structure was determined by X-ray crystallography. Density functional theory (DFT) calculations were used to analyze the molecular geometry, hyperpolarizability, molecular electrostatic potential, and vibrational properties, which showed good agreement with experimental data. The study also confirmed intermolecular interactions within the crystal lattice and provided insights into the conformational stability of the molecule .
Chemical Reactions Analysis
The reactivity of triazole compounds can be influenced by various substituents and functional groups. In the context of antifungal activity, the introduction of amino groups in place of the ether group was found to be a key modification that preserved the mechanism of action of triazoles while providing good in vitro activity . The chemical reactivity of the quinolinone derivative was further explored through natural bond orbital analysis, which revealed hyperconjugative interactions and charge delocalization, contributing to the molecule's stability. Local reactivity descriptors were calculated to identify chemically reactive sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are closely related to their molecular structure and can be predicted through spectroscopic and quantum chemical studies. The synthesized quinolinone derivative's NMR chemical shifts and vibrational wavenumbers were in good agreement with theoretical predictions, indicating a reliable method for characterizing such compounds. The study also investigated the thermodynamic properties of the molecule, providing a comprehensive understanding of its stability and reactivity . The antioxidant and antiradical activities of the synthesized triazole derivatives were screened, demonstrating the potential of these compounds as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Prostacyclin (PGI2) Agonist
Prostacyclin (PGI2) ist ein endogenes Molekül, das in Gefäßendothelzellen gebildet wird. Es spielt eine entscheidende Rolle bei der Hemmung der Thrombozytenadhäsion, -aggregation und -vasokonstriktion. PGI2 selbst ist jedoch aufgrund seiner labilen Enol-Ether-Gruppe chemisch instabil. Forscher haben nach oral wirksamen Prostacyclin-Analoga mit verbesserter Stabilität gesucht. Die Verbindung wurde als potenter und selektiver IP (PGI2-Rezeptor)-Agonist identifiziert, der sich von PGI2 unterscheidet. Seine lange Wirkdauer macht es vielversprechend für die Behandlung chronischer Verschlusskrankheiten und primärer pulmonaler Hypertonie .
Wirkmechanismus
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have been associated with a wide range of biological activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It’s worth noting that compounds with similar structures have been found to have various adme properties, which can impact their bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit cytotoxic activities against various cell lines .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of compounds with similar structures .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O2/c23-17-6-8-19(9-7-17)28-15-20(25-26-28)22(30)27-13-11-18(12-14-27)24-21(29)10-5-16-3-1-2-4-16/h6-9,15-16,18H,1-5,10-14H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPLONFPSFGWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

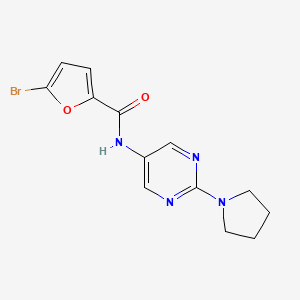
![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)
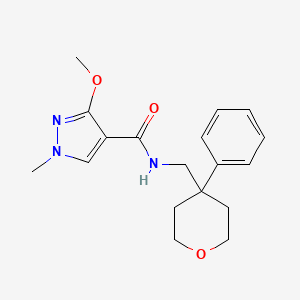
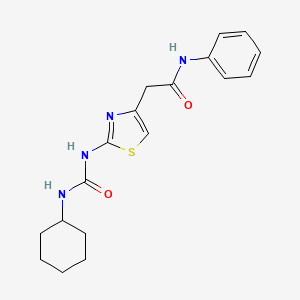



![3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514755.png)

![3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2514759.png)
